Cas no 5321-48-2 (1-(3-Methylbenzyl)piperazine)
1-(3-Methylbenzyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Methylbenzyl)piperazine
- 1-(3-Methylbenzyl)pi
- Piperazine,1-[(3-methylphenyl)methyl]-
- 1-[(3-methylphenyl)methyl]piperazine
- 1-(m-Methylbenzyl)piperazine
- N-(m-Methylbenzyl)piperazine
- NSC 30681
- BRN 0147016
- NSC-30681
- SCHEMBL593734
- 3-ME-BZP
- 5321-48-2
- UNII-LX9B7MME2X
- FT-0671552
- PD076131
- 1-(3-methylbenzyl)-piperazine
- DTXSID40201291
- LX9B7MME2X
- Piperazine, 1-((3-methylphenyl)methyl)-
- HMS1716L09
- NS00015473
- 3-Methylbenzylpiperazine
- EINECS 226-184-4
- NSC30681
- A10328
- 1-(3-Methylbenzyl)piperazine, 97%
- 1-(3-Methyl-benzyl)-piperazine
- 5-23-01-00210 (Beilstein Handbook Reference)
- GF-0134
- AKOS000264420
- VTEOTZPEMDQENX-UHFFFAOYSA-N
- Z57046219
- MFCD01321003
- BB 0249430
- Piperazine, 1-[(3-methylphenyl)methyl]-
- 1-m-Methylbenzylpiperazine
- Piperazine, 1-(m-methylbenzyl)-
- A829450
- 2-(BENZYLOXY)-5-FORMYLBENZOICACIDMETHYLESTER
- EN300-11457
- DTXCID40123782
- N-(3-Methylbenzyl)piperazine; 1-[(3-Methylphenyl)methyl]-piperazine; 1-(3-Methylbenzyl)piperazine; 1-(m-Methylbenzyl)piperazine; N-(m-Methylbenzyl)piperazine; NSC 30681
- DB-017419
- STK299974
-
- MDL: MFCD01321003
- Inchi: 1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
- InChI Key: VTEOTZPEMDQENX-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=C(C)C=2)CCNCC1
Computed Properties
- Exact Mass: 190.14700
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.001 g/mL at 25 °C(lit.)
- Melting Point: 110 ºC
- Boiling Point: 256-257 °C(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5400(lit.)
- PSA: 15.27000
- LogP: 1.66690
- Solubility: Not determined
1-(3-Methylbenzyl)piperazine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:TM1400000
-
Hazardous Material Identification:
- Safety Term:S26-S36
- Risk Phrases:R22
- Storage Condition:Store at room temperature
1-(3-Methylbenzyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-Methylbenzyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JD325-200mg |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 97% | 200mg |
¥116.0 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021256-1g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 97% | 1g |
¥318 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021256-25g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 97% | 25g |
¥3775 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021256-5g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 97% | 5g |
¥1017 | 2024-05-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 648523-1G |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 97% | 1G |
469.02 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 648523-5G |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 97% | 5G |
2300.28 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73070-1g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 1g |
¥318.0 | 2021-09-08 | ||
| Chemenu | CM120125-5g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM120125-25g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 95% | 25g |
$*** | 2023-05-30 | |
| Chemenu | CM120125-100g |
1-(3-Methylbenzyl)piperazine |
5321-48-2 | 95% | 100g |
$686 | 2022-09-29 |
1-(3-Methylbenzyl)piperazine Suppliers
1-(3-Methylbenzyl)piperazine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-(3-Methylbenzyl)piperazine
1-(3-Methylbenzyl)piperazine (CAS No 5321-48-2): A Comprehensive Overview
1-(3-Methylbenzyl)piperazine, also known by its CAS registry number CAS No 5321-48-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. The presence of a methyl group on the benzyl moiety introduces unique electronic and steric properties, making it a versatile building block for various applications.
The structural formula of 1-(3-Methylbenzyl)piperazine consists of a piperazine ring attached to a benzyl group substituted with a methyl group at the third position. This substitution pattern influences the compound's reactivity, solubility, and biological activity. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery.
In terms of synthesis, 1-(3-Methylbenzyl)piperazine can be prepared through various methods, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of piperazine with an appropriate benzyl halide derivative. The choice of synthetic pathway depends on the desired purity, scalability, and cost-effectiveness.
The applications of CAS No 5321-48-2 are diverse and expanding. In the pharmaceutical industry, it serves as a key intermediate in the development of novel drugs targeting various therapeutic areas such as central nervous system disorders and cancer. Its ability to form stable complexes with metal ions has also made it valuable in coordination chemistry and materials science.
Recent research has focused on optimizing the synthesis and characterization of 1-(3-Methylbenzyl)piperazine. For instance, studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Additionally, computational modeling has been employed to predict its pharmacokinetic properties, aiding in its potential use as a drug candidate.
In conclusion, 1-(3-Methylbenzyl)piperazine (CAS No 5321-48-2) is a multifaceted compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an essential component in modern chemical research and development.
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